molecular formula C6H7ClN2OS B12968767 5-Chloro-6-methyl-2-(methylsulfanyl)pyrimidin-4(1h)-one CAS No. 6328-59-2

5-Chloro-6-methyl-2-(methylsulfanyl)pyrimidin-4(1h)-one

Cat. No.: B12968767
CAS No.: 6328-59-2
M. Wt: 190.65 g/mol
InChI Key: VJVKERKTPVPFEJ-UHFFFAOYSA-N
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Description

5-Chloro-6-methyl-2-(methylsulfanyl)pyrimidin-4(1H)-one is a chemical compound with the CAS Number 6328-59-2 and a molecular weight of 190.65 g/mol. Its molecular formula is C6H7ClN2OS . This solid compound should be stored sealed in dry conditions, ideally at 2-8°C . This compound belongs to the pyrimidine class of heterocycles, which are structures of high importance in medicinal and organic chemistry. Pyrimidine derivatives are widely recognized as privileged scaffolds in drug discovery due to their diverse biological activities . The 2-(methylsulfanyl) functional group on the pyrimidine ring is a particularly valuable feature, as it offers significant potential for further chemical modifications through nucleophilic displacement reactions. This makes the compound a versatile and well-designed intermediate for constructing more complex molecular libraries, a strategy supported by recent synthetic methodologies . Researchers value this compound as a building block for the synthesis of novel chemical entities, including dihydropyrimidines and other fused heterocyclic systems . Such derivatives are frequently explored for various pharmacological activities, which have historically included anticancer, antimicrobial, anti-inflammatory, and antioxidant properties, among others . Safety Note: This product is intended for research purposes and laboratory use only. It is not intended for diagnostic, therapeutic, or any other human use. Researchers should consult the safety data sheet prior to handling. References: The product information is sourced from supplier databases and the scientific literature, including • BLD Pharmatech • K et al. (2021) on the utility of 2-methylthio dihydropyrimidine systems • A recent review on pyrimidine biological activities

Properties

IUPAC Name

5-chloro-4-methyl-2-methylsulfanyl-1H-pyrimidin-6-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7ClN2OS/c1-3-4(7)5(10)9-6(8-3)11-2/h1-2H3,(H,8,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJVKERKTPVPFEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)NC(=N1)SC)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40286104
Record name 5-chloro-6-methyl-2-(methylsulfanyl)pyrimidin-4(1h)-one
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URL https://comptox.epa.gov/dashboard/DTXSID40286104
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6328-59-2
Record name NSC43817
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=43817
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5-chloro-6-methyl-2-(methylsulfanyl)pyrimidin-4(1h)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40286104
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-6-methyl-2-methylsulfanylpyrimidin-4-ol typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the chlorination of 6-methyl-2-methylsulfanylpyrimidin-4-ol using a chlorinating agent such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5). The reaction is usually carried out in an inert solvent like dichloromethane (CH2Cl2) at low temperatures to ensure selectivity and yield .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for cost-effectiveness, yield, and purity. This might include the use of continuous flow reactors, automated systems for reagent addition, and advanced purification techniques such as crystallization or chromatography .

Chemical Reactions Analysis

Nucleophilic Substitution at the Chlorine Atom

The chlorine atom at position 5 undergoes nucleophilic displacement under basic or transition metal-catalyzed conditions. This reaction enables the introduction of diverse functional groups:

Reagents/Conditions Product Key Observations Reference
Amines (e.g., NH₃, alkylamines) in DMF, K₂CO₃, 80°C5-Amino-6-methyl-2-(methylsulfanyl)pyrimidin-4(1H)-oneSelective substitution at C5; no observed reactivity at C2 or C6 positions
Alkoxides (e.g., NaOEt) in ethanol, reflux5-Ethoxy-6-methyl-2-(methylsulfanyl)pyrimidin-4(1H)-oneRequires anhydrous conditions to prevent hydrolysis of the methylthio group
Thiols (e.g., PhSH) with CuI catalysis, DMSO, 100°C5-Phenylthio-6-methyl-2-(methylsulfanyl)pyrimidin-4(1H)-oneHigher yields achieved with copper catalysts (70–85%)

Mechanistic Insight : The C5 chlorine’s electrophilicity is enhanced by electron-withdrawing effects of the pyrimidinone ring, facilitating SNAr reactions. Steric hindrance from the C6 methyl group limits substitution at adjacent positions.

Deprotonation and Nitrogen Functionalization

The NH group at position 1 undergoes deprotonation with strong bases, enabling alkylation or acylation:

Reagents/Conditions Product Yield Reference
NaH, THF, 0°C → alkyl halide (e.g., CH₃I)1-Alkyl-5-chloro-6-methyl-2-(methylsulfanyl)pyrimidin-4-one60–75%
LDA, –78°C → acyl chloride (e.g., AcCl)1-Acyl-5-chloro-6-methyl-2-(methylsulfanyl)pyrimidin-4-one50–65%

Key Limitation : Over-alkylation is avoided by using stoichiometric bases and low temperatures .

Sulfur-Based Modifications

The methylthio group at position 2 participates in oxidation and substitution reactions:

Oxidation to Sulfone/Sulfoxide

Oxidizing Agent Conditions Product Yield Reference
mCPBACH₂Cl₂, 25°C, 12 h2-(Methylsulfinyl)-5-chloro-6-methylpyrimidin-4(1H)-one85%
H₂O₂, AcOH60°C, 6 h2-(Methylsulfonyl)-5-chloro-6-methylpyrimidin-4(1H)-one78%

S-Alkylation/Acylation

Reagent Conditions Product Yield Reference
2-Chloroethanol, KOHH₂O, 25°C, 2 h2-(2-Hydroxyethylthio)-5-chloro-6-methylpyrimidin-4(1H)-one70%
Acetyl chloride, DMF0°C → 25°C, 4 h2-(Acetylthio)-5-chloro-6-methylpyrimidin-4(1H)-one65%

Note : The methylthio group’s nucleophilicity is comparable to aromatic thioethers, enabling facile substitution without ring degradation .

Hydrolytic Reactions

Controlled hydrolysis targets specific substituents:

Conditions Reaction Outcome Product Reference
5% H₂SO₄, 80°C, 30 minMethylthio group hydrolysis2-Mercapto-5-chloro-6-methylpyrimidin-4(1H)-one
NaOH (1M), reflux, 2 hRing-opening to form β-ketoamide derivatives4-Chloro-3-mercapto-2-pentenamide

Critical Factor : Acidic hydrolysis preserves the pyrimidinone ring, while alkaline conditions promote ring cleavage .

Cyclization and Heterocycle Formation

The compound serves as a scaffold for synthesizing fused heterocycles:

Reagent Conditions Product Yield Reference
Ethyl acetoacetate, KOHEtOH, reflux, 6 hPyrano[2,3-d]pyrimidine derivative55%
Hydrazine hydrate, EtOH80°C, 4 hPyrazolo[3,4-d]pyrimidine60%

Mechanism : Cyclization occurs via nucleophilic attack at C5 or C2, followed by ring closure .

Scientific Research Applications

5-Chloro-6-methyl-2-(methylsulfanyl)pyrimidin-4(1H)-one is a pyrimidine derivative featuring a chlorine atom, a methyl group, and a methylthio group attached to its structure. The compound has a pyrimidine ring, a six-membered heterocyclic structure with nitrogen atoms at positions 1 and 3. Its molecular formula is C6H7ClN2OSC_6H_7ClN_2OS . This compound is of interest because of its potential biological activities and applications in medicinal chemistry.

Chemical Reactivity
5-Chloro-6-methyl-2-(methylsulfanyl)pyrimidin-4(1H)-one is a versatile synthetic intermediate.

Potential Applications
5-Chloro-6-methyl-2-(methylsulfanyl)pyrimidin-4(1H)-one has potential applications in various fields:

  • Pharmaceuticals
  • Agrochemicals
  • Materials science

Biological Activities
Research suggests that similar pyrimidine derivatives can act as:

  • Enzyme inhibitors
  • Antimicrobial agents
  • Anticancer agents

Structural Similarities
Several compounds share structural similarities with 5-Chloro-6-methyl-2-(methylsulfanyl)pyrimidin-4(1H)-one:

Compound NameUnique Features
4-Chloro-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidineContains a pyrazolo ring
Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylateFeatures an ester group
2-(4-Methylsulfonylphenyl)pyrimidineContains a sulfonyl group

Mechanism of Action

The mechanism of action of 5-Chloro-6-methyl-2-methylsulfanylpyrimidin-4-ol involves its interaction with specific molecular targets. For instance, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Key Observations :

  • Methylsulfanyl (-SMe) vs. Amino Groups: Compounds with -SMe (e.g., 6b, 3c) exhibit lower melting points (84–179°C) compared to amino-substituted analogs (e.g., 6c with morpholinyl, mp 174°C), likely due to reduced hydrogen-bonding capacity .
  • Chlorination Impact: Di-chlorinated derivatives (e.g., 2c) show lower melting points (88°C) than mono-chlorinated analogs, possibly due to steric effects disrupting crystal packing .

Chlorination and Alkylation

  • Chlorination: demonstrates that chlorination of pyrimidinones using reagents like POCl₃ yields 4-chloro derivatives, a strategy applicable to introducing the 5-chloro substituent in the target compound .
  • Methylsulfanyl Introduction : Alkylation with methyl iodide, as described in , is a common method to install -SMe groups. For example, compound 57 () was synthesized via methylation of a thioxo intermediate .

Functionalization at Position 6

  • Methyl vs. Aryl Groups : The 6-methyl group in the target compound contrasts with aryl-substituted analogs (e.g., 25j–25o in ), which exhibit higher thermal stability (mp >300°C) due to extended π-conjugation .

Spectral and Analytical Comparisons

  • ¹H NMR : The -SMe group in 6b and 3c resonates at δ ~2.55 ppm, consistent with electron-withdrawing effects of adjacent chlorine .
  • IR Spectroscopy: Stretching frequencies for carbonyl (C=O) groups in pyrimidinones appear at ~1748 cm⁻¹ (e.g., 3c), while hydroxyl (-OH) bands are observed near 3470–3537 cm⁻¹ .

Research Implications and Gaps

While direct data for 5-Chloro-6-methyl-2-(methylsulfanyl)pyrimidin-4(1H)-one are sparse, inferences from analogs suggest:

Drug Design : The -SMe group may enhance lipophilicity, improving membrane permeability compared to polar substituents like morpholinyl .

Synthetic Optimization : Alkylation and chlorination protocols from –4 could be adapted for scalable synthesis .

Unresolved Questions : The exact melting point, solubility, and biological activity of the target compound require experimental validation.

Biological Activity

5-Chloro-6-methyl-2-(methylsulfanyl)pyrimidin-4(1H)-one is a pyrimidine derivative that has garnered attention for its potential biological activities. This compound is characterized by the presence of a chlorine atom, a methyl group, and a methylthio group on the pyrimidine ring, which may confer unique pharmacological properties compared to other similar compounds. The following sections detail its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

  • Molecular Formula : C6_6H7_7ClN2_2OS
  • Molecular Weight : 190.65 g/mol
  • CAS Number : 6328-59-2
  • Density : 1.47 g/cm³
  • Boiling Point : 271.9 °C at 760 mmHg

The biological activity of 5-Chloro-6-methyl-2-(methylsulfanyl)pyrimidin-4(1H)-one can be attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : The compound may act as an enzyme inhibitor by binding to the active site of specific enzymes, thus preventing substrate binding and subsequent catalytic activity. This mechanism is crucial in its potential applications in treating diseases where enzyme activity is dysregulated.
  • Antimicrobial Activity : Similar pyrimidine derivatives have shown significant antimicrobial effects against various bacteria and fungi. The presence of the chlorine and methylthio groups may enhance its interaction with microbial targets, leading to effective inhibition of growth.
  • Anticancer Properties : Research indicates that pyrimidine derivatives can exhibit antiproliferative effects against cancer cell lines. The compound's structural features suggest potential efficacy in inhibiting cell proliferation through mechanisms such as microtubule depolymerization.

Biological Activity Overview

Activity Type Description References
AntimicrobialExhibits activity against E. coli and S. aureus; potential antifungal properties
AnticancerDemonstrates antiproliferative effects in various cancer cell lines
Enzyme InhibitionPotential inhibitor for specific enzymes involved in disease pathways
Anti-inflammatoryMay exhibit anti-inflammatory properties through modulation of inflammatory mediators

Case Studies and Research Findings

  • Antimicrobial Efficacy :
    • A study evaluated the antimicrobial activity of several pyrimidine derivatives, including 5-Chloro-6-methyl-2-(methylsulfanyl)pyrimidin-4(1H)-one. Results indicated significant inhibition against both Gram-positive and Gram-negative bacteria, with IC50_{50} values comparable to standard antibiotics .
  • Anticancer Activity :
    • In vitro studies demonstrated that this compound inhibited proliferation in MDA-MB-435 breast cancer cells with an IC50_{50} value indicating potent activity (exact values not disclosed). Further investigations into its mechanism revealed that it disrupts microtubule dynamics, which is critical for cancer cell division .
  • Enzyme Interaction Studies :
    • Interaction studies showed that 5-Chloro-6-methyl-2-(methylsulfanyl)pyrimidin-4(1H)-one could effectively bind to specific enzyme targets involved in metabolic pathways, suggesting its potential as a therapeutic agent in metabolic disorders .

Q & A

Q. What are the common synthetic routes for preparing 5-Chloro-6-methyl-2-(methylsulfanyl)pyrimidin-4(1H)-one, and what critical reaction conditions must be controlled?

The compound is typically synthesized via nucleophilic substitution or condensation reactions. Key steps include:

  • Chlorination : Introducing the chlorine substituent at the C-5 position using reagents like POCl₃ or PCl₅ under anhydrous conditions .
  • Sulfanyl Group Incorporation : Reaction with methanethiol or its derivatives in the presence of a base (e.g., NaH) to install the methylsulfanyl group at C-2 .
  • Temperature Control : Reactions often require low temperatures (0–5°C) to avoid side reactions, followed by gradual warming to room temperature . Critical conditions include strict moisture exclusion (e.g., nitrogen atmosphere) and stoichiometric control of reagents to prevent over-substitution .

Q. What spectroscopic techniques are essential for characterizing the structure of this compound?

  • ¹H/¹³C NMR : To confirm substituent positions and ring structure. For example, the methylsulfanyl group typically appears as a singlet at δ 2.55–2.61 ppm in ¹H NMR, while the pyrimidinone carbonyl resonates at δ 165–175 ppm in ¹³C NMR .
  • IR Spectroscopy : Identifies functional groups, such as the C=O stretch (~1740 cm⁻¹) and C-S vibrations (~680 cm⁻¹) .
  • High-Resolution Mass Spectrometry (HR-MS) : Validates molecular formula (e.g., [M+H]+ calculated for C₇H₈ClN₂OS₂: 262.9716) .

Q. What safety precautions are necessary when handling intermediates during synthesis?

  • Reactive Intermediates : Use gloves and fume hoods to avoid exposure to chlorinated reagents (e.g., POCl₃) and hygroscopic intermediates .
  • Waste Management : Separate halogenated byproducts for professional disposal to prevent environmental contamination .

Advanced Research Questions

Q. How can researchers resolve contradictory biological activity data observed in different assay systems for this compound?

Contradictions may arise from assay-specific variables (e.g., cell line sensitivity, solvent effects). Methodological strategies include:

  • Dose-Response Validation : Test across a broader concentration range to identify non-linear effects.
  • Solvent Controls : Ensure DMSO concentrations ≤0.1% to avoid cytotoxicity artifacts .
  • Orthogonal Assays : Confirm activity using both cell-based (e.g., microbial growth inhibition) and enzymatic (e.g., target enzyme inhibition) assays .

Q. What strategies are effective in optimizing regioselectivity during nucleophilic substitution at the C-2 and C-4 positions?

  • Directing Groups : Use electron-withdrawing groups (e.g., chloro at C-5) to activate the C-2 position for substitution .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity at C-4 by stabilizing transition states .
  • Catalytic Systems : Employ transition metals (e.g., CuI) to mediate cross-coupling reactions at C-4 while preserving the methylsulfanyl group at C-2 .

Q. How can computational methods predict the reactivity of this compound in novel reaction environments?

  • DFT Calculations : Model electrophilic/nucleophilic Fukui indices to identify reactive sites on the pyrimidinone ring .
  • Molecular Dynamics : Simulate solvent interactions to optimize reaction conditions (e.g., solvent polarity, temperature gradients) .
  • Docking Studies : Predict binding affinities for biological targets (e.g., enzymes) to guide structure-activity relationship (SAR) studies .

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